(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a pyrrole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of tert-butyl 3-aminocrotonate and isopropyl hydrazine in the presence of a suitable catalyst to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Its unique structure makes it a valuable compound for various research applications .
Biological Activity
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1263283-97-1) is a compound with potential biological activity that has attracted attention in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.35 g/mol
- CAS Number : 1263283-97-1
- IUPAC Name : tert-butyl (S)-3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it has shown potential in modulating the activity of certain kinases that are critical in cell signaling and proliferation.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit specific kinases makes it a candidate for further development in cancer treatments.
- Neurological Disorders : The neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Animal Models of Inflammation : In vivo experiments showed that administration of this compound led to decreased levels of inflammatory markers in animal models of induced inflammation.
- Neuroprotection Studies : Research involving neuronal cultures exposed to oxidative stress indicated that the compound effectively reduced cell death and preserved mitochondrial function.
Data Table
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro Cancer Study | Various Cancer Cell Lines | Reduced viability; apoptosis induction |
In Vivo Inflammation | Animal Models | Decreased inflammatory markers |
Neuroprotection | Neuronal Cultures | Reduced oxidative stress-induced cell death |
Properties
IUPAC Name |
tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWEOOVPZIQDT-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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